molecular formula C12H21NO4S B578103 Ethyl N-Boc-2-thiomorpholinecarboxylate CAS No. 1346597-50-9

Ethyl N-Boc-2-thiomorpholinecarboxylate

Cat. No.: B578103
CAS No.: 1346597-50-9
M. Wt: 275.363
InChI Key: AULIHHKCGONFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-Boc-2-thiomorpholinecarboxylate is a chemical compound with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol . It is known for its use in various chemical synthesis processes and research applications. The compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Ethyl N-Boc-2-thiomorpholinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is usually purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-2-thiomorpholinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, free amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-Boc-2-thiomorpholinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-Boc-2-thiomorpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-Boc-2-thiomorpholinecarboxylate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfur atom in the ring can participate in specific interactions and reactions that are not possible with oxygen or nitrogen-containing rings .

Biological Activity

Ethyl N-Boc-2-thiomorpholinecarboxylate (CAS No. 1346597-50-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄S
  • Molecular Weight : 275.36 g/mol
  • Structure : this compound contains a thiomorpholine ring, which is known for its ability to interact with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Here are some key areas of focus:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory processes and tissue remodeling. Inhibition of these enzymes can help manage conditions like rheumatoid arthritis and cancer.

Enzyme Target Effect Reference
Matrix MetalloproteinasesInhibition leads to reduced extracellular matrix degradation
TNF-αReduces inflammation and tissue damage

2. Therapeutic Applications

The compound's ability to modulate inflammatory responses suggests potential applications in treating:

  • Rheumatoid Arthritis : By inhibiting TNF-α, it may reduce joint inflammation.
  • Cancer : MMP inhibition can prevent tumor metastasis by stabilizing the extracellular matrix.

Case Study 1: Inhibition of MMPs

A study investigated the effects of various thiomorpholine derivatives on MMP activity. This compound was included as a candidate, demonstrating significant inhibition of MMP-9 activity, which is implicated in cancer metastasis.

Case Study 2: Anti-inflammatory Properties

In vitro studies showed that this compound significantly reduced TNF-α levels in macrophage cell lines exposed to inflammatory stimuli. This reduction correlated with decreased expression of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its structural features:

  • Thiomorpholine Ring : This moiety enhances lipophilicity and facilitates cellular uptake, allowing the compound to reach intracellular targets effectively.
  • N-Boc Group : The tert-butoxycarbonyl (Boc) group provides stability and protects the amine from premature reaction, allowing for selective targeting in biological systems.

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHHKCGONFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-50-9
Record name Ethyl N-Boc-2-thiomorpholinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.